Losmapimod

Beschreibung

Losmapimod has been investigated for the prevention of Chronic Obstructive Pulmonary Disease.

This compound is an orally bioavailable inhibitor of the alpha and beta isoforms of p38 mitogen-activated protein kinase (MAPK), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, this compound inhibits the activity of p38alpha/beta MAPK, thereby preventing p38alpha/beta MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines. p38 MAPK, a serine/threonine protein kinase, plays an important role in regulating the transcription and translation of cytokines involved in inflammation including tumor necrosis factor alpha (TNF-alpha) and interleukin (IL)-1, IL-6 and IL-8.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

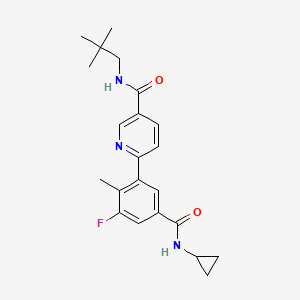

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYABQBFGDZVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974109 | |

| Record name | Losmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585543-15-3 | |

| Record name | Losmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585543-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Losmapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOSMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Losmapimod and the p38 α/β MAPK Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Losmapimod is a selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β). Initially developed for cardiovascular and inflammatory diseases, its therapeutic potential has been most extensively investigated in Facioscapulohumeral Muscular Dystrophy (FSHD). FSHD is a genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle. The p38 MAPK signaling pathway has been identified as a key regulator of DUX4 expression, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, its mechanism of action, the p38 MAPK signaling pathway, and a detailed summary of preclinical and clinical findings, with a focus on quantitative data and experimental methodologies.

Introduction to this compound

This compound (also known as GW856553X) is a potent inhibitor of p38 MAPKα and p38 MAPKβ.[1][2] It has been evaluated in numerous clinical trials across various indications, demonstrating a generally well-tolerated safety profile in over 3,500 subjects.[3] While it did not show efficacy in trials for conditions like acute coronary syndrome and chronic obstructive pulmonary disease (COPD), preclinical studies demonstrating its ability to reduce DUX4 expression led to its investigation as a potential treatment for FSHD.[3][4]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[5] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6] There are four isoforms of p38 MAPK: α, β, γ, and δ. This compound specifically targets the α and β isoforms.[7]

The canonical p38 MAPK activation cascade is a three-tiered kinase module. It is initiated by various upstream stimuli that activate a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK (MKK3, MKK6).[6] Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[6] Activated p38 MAPK can then phosphorylate a wide array of downstream substrates, including other protein kinases (like MAPKAPK2/MK2) and transcription factors (such as ATF2), to elicit a cellular response. In the context of FSHD, the p38α MAPK isoform is understood to be a key regulator of DUX4 gene expression.[8]

Quantitative Data Summary

In Vitro Efficacy and Binding Affinity

| Parameter | Target | Value | Reference |

| pKi | p38α MAPK | 8.1 | [7] |

| p38β MAPK | 7.6 | [7] | |

| IC50 | p38α-dependent TNFα production (in human PBMCs) | 0.1 µM | [9] |

Pharmacokinetics in Healthy Volunteers

The pharmacokinetic profile of this compound has been characterized in healthy volunteers following both intravenous (IV) and oral (PO) administration.

| Parameter | 3 mg IV (n=12) | 15 mg PO (n=12) | Reference |

| Cmax (µg/L) | 59.4 | 45.9 | [4] |

| AUC0-∞ (µg·h/L) | 171.1 | 528.0 | [4] |

| Absolute Oral Bioavailability | - | 0.62 (90% CI: 0.56, 0.68) | [4] |

| Tmax (hours) | - | 3-4 | [10] |

| t1/2 (hours) | - | ~7.9-9.0 | [10] |

| Mean Oral Clearance (Male) | - | ~31.2 L/h | [2] |

| Mean Oral Clearance (Female) | - | ~24.6 L/h | [2] |

Pharmacodynamics in Healthy Volunteers

The pharmacodynamic effects of this compound have been assessed by measuring the phosphorylation of downstream targets of p38 MAPK, such as heat shock protein 27 (pHSP27), and inflammatory biomarkers like high-sensitivity C-reactive protein (hsCRP).

| Parameter | 3 mg IV | 15 mg PO | Reference |

| Maximal Reduction in pHSP27 | 44% (95% CI: 38%, 50%) at 30 min | 55% (95% CI: 50%, 59%) at 4 h | [4] |

| Reduction in hsCRP (at 24h) | - | 17% (95% CI: 9%, 24%) | [4] |

Summary of Key Clinical Trials in FSHD

| Trial Name/Phase | N | Design | Treatment | Duration | Primary Endpoint | Key Outcomes | Reference |

| Phase 1 | 15 (FSHD) | Randomized, Double-Blind, Placebo-Controlled | This compound 7.5 mg or 15 mg BID or Placebo | 14 days | Safety, Tolerability, PK, Target Engagement | Well-tolerated, dose-dependent PK and target engagement observed. | [11] |

| ReDUX4 (Phase 2b) | 80 | Randomized, Double-Blind, Placebo-Controlled | This compound 15 mg BID or Placebo | 48 weeks | Change in DUX4-driven gene expression | Primary endpoint not met. Showed potential improvements in muscle fat infiltration and reachable workspace. | [9][10] |

| REACH (Phase 3) | 260 | Randomized, Double-Blind, Placebo-Controlled | This compound 15 mg BID or Placebo | 48 weeks | Change in Reachable Workspace (RWS) | Did not meet primary or secondary endpoints. Development for FSHD suspended. | [7][12] |

Summary of Adverse Events in FSHD Clinical Trials

This compound has been generally well-tolerated in clinical trials for FSHD.

| Adverse Event Profile | This compound Group | Placebo Group | Reference |

| ReDUX4 Trial | [10] | ||

| Treatment-Emergent AEs (TEAEs) | 29 events (9 drug-related) | 23 events (2 drug-related) | |

| Serious AEs (unrelated to drug) | 2 | 0 | |

| REACH Trial | |||

| Treatment-related AEs | Similar rate in both arms | Similar rate in both arms | |

| Treatment-related Serious AEs | 0 | - | |

| Common AEs (mild to moderate) | Eczema, dry skin, fall, ALT increase, headache, pain | [13][14] |

Experimental Protocols

In Vitro DUX4 Expression and Inhibition Assay

Objective: To assess the effect of this compound on DUX4 expression and downstream activity in FSHD patient-derived myotubes.

Methodology:

-

Cell Culture: FSHD patient-derived myoblasts are cultured and differentiated into myotubes.[2]

-

Compound Treatment: Differentiated myotubes are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[2]

-

Endpoint Measurement:

-

DUX4-driven Gene Expression: RNA is extracted from the myotubes, and quantitative real-time PCR (qRT-PCR) or RNA-sequencing is performed to measure the expression levels of DUX4 and its target genes (e.g., MBD3L2, ZSCAN4, TRIM43).[2]

-

Cell Death/Apoptosis: Apoptosis is quantified by measuring the levels of cleaved caspase-3 through immunocytochemistry (ICC).[2]

-

p38 MAPK Activity: The phosphorylation status of p38 MAPK is assessed via Western blot analysis.[7]

-

Quantitative RT-PCR for DUX4-driven Gene Expression in Muscle Biopsies

Objective: To quantify the expression of DUX4 and its downstream target genes in skeletal muscle biopsies from FSHD patients.

Methodology:

-

Muscle Biopsy: Needle muscle biopsies are obtained from a target muscle (e.g., quadriceps).[10]

-

RNA Extraction: Total RNA is extracted from the muscle tissue using a suitable kit and protocol.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qRT-PCR: A validated qRT-PCR assay, such as a Fluidigm-based assay, is used to measure the expression of a panel of DUX4-regulated genes (e.g., CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, ZSCAN4) and reference genes for normalization (e.g., TBP, HMBS, CDKN1B). The relative expression levels are calculated to determine the DUX4-driven gene signature.

Reachable Workspace (RWS) Assessment

Objective: To quantitatively measure upper extremity function and range of motion.

Methodology:

-

Setup: The subject is seated in front of a 3D motion sensor (e.g., Microsoft Kinect).[12]

-

Movement Protocol: The subject performs a series of standardized upper limb movements, including lifting the arm in different vertical planes and horizontal sweeps.[12]

-

Data Acquisition and Analysis: The 3D motion sensor captures the trajectory of the arm movements. This data is then used to reconstruct the individual's reachable workspace, which is expressed as a relative surface area (RSA).[12]

Muscle Fat Infiltration (MFI) by MRI

Objective: To quantify the degree of fatty infiltration in skeletal muscles.

Methodology:

-

Image Acquisition: Whole-body or regional MRI scans are performed. The Dixon technique (a chemical-shift imaging method) is commonly used to generate water-only and fat-only images.[3][5]

-

Image Analysis: The images are processed to create fat-fraction maps. Regions of interest (ROIs) are drawn around specific muscles, and the average fat fraction within these ROIs is calculated to quantify the MFI.[5]

Hand-held Dynamometry for Shoulder Abduction Strength

Objective: To measure the isometric strength of the shoulder abductor muscles.

Methodology:

-

Positioning: The patient is seated with the shoulder abducted to 90 degrees and the elbow flexed to 90 degrees.

-

Device Placement: The hand-held dynamometer is placed just proximal to the lateral epicondyle of the humerus.

-

Measurement: The patient is instructed to exert maximal force against the dynamometer for a set duration (e.g., 3-5 seconds). The peak force generated is recorded. Multiple trials are typically performed, and the average or maximum value is used for analysis.

Conclusion

This compound is a well-characterized p38 α/β MAPK inhibitor with a clear mechanism of action. Its ability to modulate the p38 MAPK pathway, a key regulator of DUX4 expression, provided a strong rationale for its investigation in FSHD. While preclinical and early clinical studies showed promise, the Phase 3 REACH trial did not demonstrate a statistically significant clinical benefit, leading to the discontinuation of its development for this indication.[7][12] The extensive data gathered from the this compound clinical program, however, has provided invaluable insights into the pathophysiology of FSHD, the challenges of clinical trial design for this disease, and the utility of various outcome measures. This knowledge will be instrumental in guiding future research and the development of new therapeutic strategies for FSHD.

References

- 1. mdaconference.org [mdaconference.org]

- 2. fulcrumtx.com [fulcrumtx.com]

- 3. musculardystrophynews.com [musculardystrophynews.com]

- 4. fulcrumtx.com [fulcrumtx.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Single-nucleus RNA-seq identifies divergent populations of FSHD2 myotube nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. fshdsociety.org [fshdsociety.org]

- 11. embopress.org [embopress.org]

- 12. Temporal variation in p38-mediated regulation of DUX4 in facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DUX4 Transcript Knockdown with Antisense 2′-O-Methoxyethyl Gapmers for the Treatment of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Losmapimod and the Regulation of DUX4 Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Facioscaphumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1][2] The DUX4 protein, a transcription factor, triggers a cascade of gene expression leading to muscle cell death and inflammation.[2][3] Losmapimod, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, was investigated as a potential therapeutic for FSHD by targeting the signaling pathways that regulate DUX4 expression.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of DUX4 regulation, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. While preclinical studies demonstrated a dose-dependent suppression of DUX4 expression by this compound, clinical trials in FSHD patients did not meet their primary endpoints related to DUX4 gene expression or clinical benefit.[1][5][6][7][8] Consequently, the clinical development of this compound for FSHD has been suspended.[7][8] This document serves as a comprehensive resource for understanding the scientific rationale and experimental history of targeting the p38 MAPK pathway for DUX4 suppression.

Introduction: The Role of DUX4 in FSHD and the Rationale for p38 MAPK Inhibition

FSHD is primarily caused by the epigenetic derepression of the D4Z4 macrosatellite array on chromosome 4, leading to the inappropriate expression of DUX4 in skeletal muscle.[1][2] Normally silenced in somatic tissues, the DUX4 protein acts as a potent transcription factor, activating a downstream gene network that results in myotoxicity, apoptosis, and inflammation, ultimately leading to muscle degeneration and replacement by fat.[2][9]

The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory stimuli.[1] Preclinical research identified the p38α MAPK isoform as a critical positive regulator of DUX4 expression in FSHD patient-derived muscle cells.[2] This discovery provided the scientific rationale for investigating p38 MAPK inhibitors as a therapeutic strategy to suppress DUX4 expression and mitigate its downstream toxic effects. This compound, a well-characterized and clinically tested selective inhibitor of p38α and p38β MAPK, emerged as a promising candidate for this purpose.[1][2][4]

Mechanism of Action of this compound on the DUX4 Pathway

This compound exerts its effect by inhibiting the kinase activity of p38α and p38β MAPK.[1][5] In the context of FSHD, the proposed mechanism involves the interruption of a signaling cascade that leads to the transcriptional activation of the DUX4 gene. By blocking p38 MAPK, this compound was shown in preclinical models to reduce the expression of DUX4 mRNA and its downstream target genes, thereby preventing subsequent myotoxicity and cell death.[1][3][10][11]

Caption: this compound's proposed mechanism of action in inhibiting DUX4 expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in the context of FSHD.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Model System | Treatment | Key Findings | Reference |

| DUX4 Target Gene Expression (MBD3L2) | FSHD1 & FSHD2 Patient Myotubes | p38 Inhibitors (including this compound) | Dose-dependent suppression of DUX4 target genes. IC50 values reported for various inhibitors. | [12] |

| DUX4 and Target Gene mRNA Levels | Xenograft Mice with FSHD Patient Myoblasts | This compound (6 mg/kg and 18 mg/kg, twice daily) | Dose-dependent decrease in DUX4 and DUX4 target mRNA. ~80% reduction at 6 mg/kg and >90% reduction at 18 mg/kg. | [12] |

| Myogenesis | FSHD Patient Myotubes | This compound | No negative impact on myogenesis or key myogenic programming genes. | [3][11] |

| Cell Viability | FSHD Patient Myotubes | This compound | Reduction in DUX4-mediated cell death. | [3][11] |

Table 2: ReDUX4 Phase 2b Clinical Trial Data

| Endpoint | Metric | This compound Group | Placebo Group | P-value | Reference |

| Primary Endpoint | |||||

| Change in DUX4-driven Gene Expression | Least Squares Mean Change from Baseline | 0.83 | 0.40 | 0.56 | [6][13] |

| Secondary Endpoints | |||||

| Muscle Fat Infiltration (MRI) | Between-group difference in percentage points | -0.49 | [6] | ||

| Reachable Workspace (RWS) | Showed improvements | [5] | |||

| Patient Global Impression of Change (PGIC) | Showed improvements | [5] |

Table 3: REACH Phase 3 Clinical Trial Data

| Endpoint | Metric | This compound Group | Placebo Group | P-value | Reference |

| Primary Endpoint | |||||

| Change in Reachable Workspace (RWS) | Improvement in RSA at week 48 | 0.013 (±0.007) | 0.010 (±0.007) | 0.75 | [8] |

| Secondary Endpoints | |||||

| Muscle Fat Infiltration (MFI) by MRI | Increase in MFI at week 48 | 0.42% | 0.576% | 0.16 | [8] |

| Shoulder Abductor Strength | Improvement in abductor strength at week 48 | 9.63% | 2.24% | 0.51 | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effect on DUX4 expression and its consequences.

Measurement of DUX4-driven Gene Expression in Muscle Biopsies (as in ReDUX4)

-

Objective: To quantify the change in the expression of a composite of DUX4-regulated gene transcripts in skeletal muscle tissue.

-

Procedure:

-

Muscle Biopsy Collection: Obtain needle biopsy samples from a suitable skeletal muscle (e.g., quadriceps) at baseline and after the treatment period (e.g., week 16 or 36).[6][13]

-

RNA Extraction: Immediately process or flash-freeze the tissue to preserve RNA integrity. Extract total RNA from the muscle tissue using a standardized commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).

-

RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Polymerase Chain Reaction (qPCR): Perform qPCR using a validated set of primers and probes for a pre-defined panel of DUX4 target genes.[6] A composite score is often derived from the expression levels of these genes.[6] Normalize the expression data to a stable housekeeping gene.

-

Data Analysis: Calculate the change in DUX4-driven gene expression from baseline for each participant. Statistical analysis (e.g., least squares mean change) is then used to compare the treatment and placebo groups.[6]

-

Caption: Workflow for measuring DUX4-driven gene expression in muscle biopsies.

In Vitro DUX4 Toxicity and Cell Viability Assays

-

Objective: To assess the ability of a compound to inhibit DUX4-induced cell death in a myoblast cell line.

-

Procedure:

-

Cell Culture: Culture a suitable cell line, such as C2C12 myoblasts engineered with a doxycycline-inducible DUX4 expression system (iC2C12-DUX4).[14][15]

-

Compound Treatment: Plate the cells in a multi-well format and treat with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[14]

-

DUX4 Induction: Induce DUX4 expression by adding doxycycline to the culture medium.[14][15]

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Viability Measurement: Assess cell viability using a quantitative method:

-

ATP-based Assay (e.g., CellTiter-Glo): This luminescent assay measures ATP levels, which correlate with the number of metabolically active cells.[14][15][16]

-

Caspase-3/7 Apoptosis Assay: This assay measures the activity of key executioner caspases involved in apoptosis, providing a specific measure of programmed cell death.[17]

-

-

Data Analysis: Normalize the viability data to control wells and calculate dose-response curves to determine the potency of the compound in preventing DUX4-mediated toxicity.

-

RNAscope In Situ Hybridization for DUX4 mRNA Detection

-

Objective: To detect and localize DUX4 mRNA within individual cells, a challenging task due to its low and stochastic expression.[18][19][20]

-

Procedure:

-

Sample Preparation: Prepare cultured cells (e.g., FSHD patient-derived myotubes) or tissue sections on slides.

-

Fixation and Permeabilization: Fix the samples (e.g., with formaldehyde) and then permeabilize them to allow probe entry.

-

Probe Hybridization: Hybridize the samples with a custom-designed set of "double Z" oligonucleotide probes that are specific to the DUX4 mRNA sequence.[19][21]

-

Signal Amplification: Perform a series of sequential hybridization steps with signal amplification molecules that build a "tree-like" structure on the hybridized probes.[19]

-

Detection: Use an enzyme-linked probe (e.g., horseradish peroxidase) followed by a chromogenic substrate (e.g., DAB, which produces a brown precipitate) or a fluorescent probe to visualize the signal.[22]

-

Imaging and Analysis: Image the slides using brightfield or fluorescence microscopy. The presence of punctate dots indicates individual DUX4 mRNA molecules, allowing for quantification of DUX4-positive cells or signal intensity.[21][22]

-

Caption: Key steps of the RNAscope in situ hybridization workflow for DUX4 mRNA.

Conclusion and Future Perspectives

The investigation of this compound for the treatment of FSHD represents a significant, data-driven effort to target the root cause of the disease. Preclinical studies robustly demonstrated that inhibition of the p38 MAPK pathway could effectively suppress DUX4 expression and its downstream cytotoxic effects.[1][11][12] However, this promising preclinical activity did not translate into a statistically significant reduction of DUX4-driven gene expression in the Phase 2b ReDUX4 clinical trial.[5][6][9] This discrepancy was attributed to the high biological variability and stochastic nature of DUX4 expression in patient muscle tissue, which confounded the ability to detect a treatment effect on this biomarker.[5][9][23]

Despite not meeting the primary biomarker endpoint, the ReDUX4 trial did show potential benefits in secondary outcomes related to muscle health and function.[5][6] These encouraging signs led to the design of the Phase 3 REACH trial, which unfortunately also failed to meet its primary and secondary endpoints, leading to the discontinuation of the this compound program for FSHD.[7][8]

The story of this compound and DUX4 regulation offers valuable lessons for future drug development in FSHD. It highlights the challenge of translating preclinical findings in genetically complex and variable diseases to clinical outcomes. Furthermore, it underscores the critical need for sensitive and reliable biomarkers that can accurately reflect target engagement and predict clinical benefit in a heterogeneous patient population. While the direct inhibition of p38 MAPK with this compound did not prove successful, the extensive research conducted has significantly advanced the understanding of DUX4 regulation and has informed the design of subsequent clinical trials for other therapeutic modalities in FSHD.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. fulcrumtx.com [fulcrumtx.com]

- 3. fulcrumtx.com [fulcrumtx.com]

- 4. myfshd.org [myfshd.org]

- 5. musculardystrophynews.com [musculardystrophynews.com]

- 6. medpagetoday.com [medpagetoday.com]

- 7. This compound Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]

- 8. ir.fulcrumtx.com [ir.fulcrumtx.com]

- 9. fshdsociety.org [fshdsociety.org]

- 10. fshdsociety.org [fshdsociety.org]

- 11. mdaconference.org [mdaconference.org]

- 12. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput screening identifies inhibitors of DUX4-induced myoblast toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RIPK3‐mediated cell death is involved in DUX4‐mediated toxicity in facioscapulohumeral dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Post-Translational Modifications of the DUX4 Protein Impact Toxic Function in FSHD Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RNAscope in situ hybridization-based method for detecting DUX4 RNA expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. RNAscope in situ hybridization-based method for detecting DUX4 RNA expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fshdsociety.org [fshdsociety.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. neurologylive.com [neurologylive.com]

The Rise and Fall of a p38 MAPK Inhibitor: A Technical History of GSK's Losmapimod

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Preclinical, and Clinical Development of Losmapimod by GlaxoSmithKline.

Executive Summary

This compound (GW856553X), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), represents a significant chapter in the exploration of anti-inflammatory therapies for cardiovascular and respiratory diseases. Developed by GlaxoSmithKline (GSK), the journey of this compound from a promising preclinical candidate to its eventual discontinuation for major indications offers valuable insights into the complexities of targeting inflammatory pathways in chronic diseases. This technical guide provides a comprehensive overview of the discovery and development history of this compound during its tenure at GSK, with a focus on its mechanism of action, preclinical findings, and extensive clinical trial program in acute coronary syndrome (ACS) and chronic obstructive pulmonary disease (COPD). While this compound demonstrated a favorable safety profile and target engagement, it ultimately failed to meet primary efficacy endpoints in pivotal trials, leading to the cessation of its development by GSK for these indications. This document serves as a detailed resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying scientific rationale of the this compound program at GSK.

Introduction: The Rationale for Targeting p38 MAPK

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases. In the context of cardiovascular disease, p38 MAPK is activated in response to ischemia and other stressors, contributing to cytokine amplification, plaque instability, and adverse cardiac remodeling. Similarly, in chronic obstructive pulmonary disease (COPD), p38 MAPK is involved in the inflammatory cascade that drives airway inflammation and lung damage. This compound was developed by GSK as a selective inhibitor of the p38α and p38β isoforms, with the therapeutic hypothesis that attenuating this inflammatory signaling could lead to improved clinical outcomes in these conditions.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound is an orally active, potent, and selective inhibitor of p38α and p38β MAPK. It competitively binds to the ATP-binding pocket of the p38 enzyme, preventing its phosphorylation and subsequent activation of downstream targets.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade. Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. These MAPKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK translocates to the nucleus to regulate the activity of numerous transcription factors and other protein kinases, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.

Preclinical Development

GSK conducted a series of preclinical studies to evaluate the pharmacology, pharmacokinetics, and toxicology of this compound. While specific, detailed protocols of these internal studies are not publicly available, published literature provides insights into the types of models and assays utilized.

In Vitro Studies

-

Kinase Assays: Standard in vitro kinase assays were likely employed to determine the inhibitory activity and selectivity of this compound against a panel of kinases. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

-

Cell-based Assays: Cellular assays using immune cells (e.g., peripheral blood mononuclear cells) or other relevant cell lines would have been used to assess the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6) following stimulation with lipopolysaccharide (LPS) or other inflammatory stimuli.

In Vivo Studies

-

Animal Models of Inflammation: Rodent models of inflammation, such as LPS-induced endotoxemia, were likely used to evaluate the in vivo anti-inflammatory activity of this compound.

-

Animal Models of Cardiovascular Disease: Preclinical studies in animal models of myocardial infarction were conducted. For instance, in a hypertensive rat model prone to stroke, this compound was shown to improve survival and endothelial function.

-

Animal Models of COPD: Animal models of COPD, often induced by cigarette smoke exposure in mice or rats, would have been used to assess the impact of this compound on lung inflammation and airway remodeling.

Clinical Development Program at GSK

GSK initiated an extensive clinical development program for this compound, primarily focusing on acute coronary syndrome and chronic obstructive pulmonary disease.

Phase I Studies in Healthy Volunteers

Early-phase clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. These studies determined the appropriate dose range for subsequent efficacy trials.

Clinical Development in Acute Coronary Syndrome (ACS)

The rationale for using this compound in ACS was based on the central role of inflammation in the pathophysiology of plaque rupture and subsequent ischemic events.

The S tudy o f L os mapimod T reatment on I nflammation and Infarc tSiz e (SOLSTICE ) was a Phase II, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with non-ST-segment elevation myocardial infarction (NSTEMI).

Experimental Protocol:

-

Patient Population: Patients with NSTEMI.

-

Intervention: this compound or placebo in addition to standard of care.

-

Primary Endpoints: Change in high-sensitivity C-reactive protein (hsCRP) levels and infarct size.

-

Key Secondary Endpoints: B-type natriuretic peptide (BNP) levels.

Results Summary: The SOLSTICE trial did not meet its primary endpoints of reducing hsCRP or infarct size.

The L osmA pimod T o I nhibit p38 MAP kinase as a T herapeu tic target and mod ify outcome s after an acute coronary syndrome - T hrombolysis I n M yocardial I nfarction 60 (LATITUDE-TIMI 60) was a large-scale Phase III clinical outcomes study.

Experimental Protocol:

-

Patient Population: Patients presenting with acute coronary syndrome (heart attack).

-

Intervention: this compound 7.5 mg twice daily or placebo for 3 months, in addition to standard of care.

-

Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent revascularization.

Results Summary: An interim analysis of Part A of the study, involving 3,503 patients, did not show evidence of efficacy for the primary endpoint.[1] This led to the decision not to proceed to the larger Part B of the trial and the discontinuation of this compound development for ACS by GSK.[1]

| Clinical Trial | Phase | Indication | Number of Patients (in interim analysis) | Dosage | Primary Endpoint | Outcome |

| SOLSTICE | II | NSTEMI | N/A | Not specified | Change in hsCRP and infarct size | Did not meet primary endpoints |

| LATITUDE-TIMI 60 | III | Acute Coronary Syndrome | 3,503 | 7.5 mg twice daily | Composite of MACE | No evidence of efficacy[1] |

Table 1: Summary of Key GSK Clinical Trials of this compound in Acute Coronary Syndrome.

Clinical Development in Chronic Obstructive Pulmonary Disease (COPD)

The chronic inflammation in the airways of COPD patients provided a strong rationale for investigating the therapeutic potential of this compound.

GSK conducted multiple Phase II trials to evaluate the efficacy and safety of this compound in patients with COPD. These trials assessed various endpoints, including exercise tolerance, lung function, and exacerbation rates.

Experimental Protocol (General Design):

-

Patient Population: Patients with moderate to severe COPD.

-

Intervention: Various doses of this compound (e.g., 2.5 mg, 7.5 mg, 15 mg twice daily) or placebo.

-

Primary Endpoints: Varied across trials, including change in 6-minute walk distance and annualized rate of moderate/severe exacerbations.

Results Summary: Across multiple Phase II trials, this compound failed to demonstrate a significant improvement in key clinical outcomes in patients with COPD.[2] For example, one trial (NCT01218126) showed no significant improvement in the 6-minute walk distance.[3] Another study was terminated early due to the low probability of a successful outcome in reducing exacerbation rates.[2]

| Clinical Trial Identifier | Phase | Indication | Number of Patients | Dosage(s) | Primary Endpoint | Outcome |

| NCT01218126 | II | COPD | 602 | 2.5 mg, 7.5 mg, 15 mg twice daily | Change in 6-minute walk distance | No significant improvement[3] |

| Unnamed (Pascoe et al., 2017) | II | COPD | 184 | 15 mg twice daily | Annualized rate of moderate/severe exacerbations | No improvement in exacerbation rate[2] |

Table 2: Summary of Key GSK Clinical Trials of this compound in COPD.

Discontinuation by GSK and Subsequent Developments

In 2016, following the disappointing results from the clinical trials in both ACS and COPD, GSK terminated the development of this compound for these indications. Despite its failure to demonstrate efficacy in these large patient populations, the drug was generally well-tolerated in over 3,500 subjects across numerous trials.

In 2019, Fulcrum Therapeutics acquired the rights to this compound from GSK. Fulcrum repurposed the drug for the treatment of facioscapulohumeral muscular dystrophy (FSHD), a rare genetic muscle disorder. This decision was based on the discovery that p38α/β MAPK inhibitors can suppress the expression of the DUX4 gene, the root cause of FSHD.

Conclusion

The development of this compound by GlaxoSmithKline represents a comprehensive and rigorous effort to evaluate the therapeutic potential of p38 MAPK inhibition in major chronic diseases. While the drug ultimately failed to demonstrate clinical efficacy for acute coronary syndrome and chronic obstructive pulmonary disease, the extensive preclinical and clinical data generated by GSK have provided invaluable insights for the scientific community. The journey of this compound underscores the challenges of translating a well-defined mechanism of action into clinical benefit in complex, multifactorial diseases. The subsequent repurposing of this compound for a rare genetic disease highlights the importance of continued research and the potential for new discoveries to breathe new life into discontinued drug candidates. This technical guide serves as a testament to the scientific process and the knowledge gained even in the absence of a successful primary outcome.

References

- 1. gsk.com [gsk.com]

- 2. Efficacy and safety of the p38 MAPK inhibitor this compound for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Efficacy of Losmapimod in Myotube Models of Facioscapulohumeral Muscular Dystrophy (FSHD)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies investigating the effects of losmapimod on myotubes, with a primary focus on its application in Facioscapulohumeral Muscular Dystrophy (FSHD). This compound is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are implicated in the regulation of the DUX4 gene.[1][2] The aberrant expression of the DUX4 transcription factor in skeletal muscle is the underlying cause of FSHD, leading to a cascade of downstream gene activation, muscle cell death, and progressive muscle weakness.[2][3][4] Preclinical research in patient-derived myotube models has been pivotal in establishing the mechanism of action and therapeutic potential of this compound.

Mechanism of Action: p38 MAPK Inhibition

The therapeutic rationale for this compound in FSHD is based on the discovery that p38 MAPK signaling is a key regulator of DUX4 expression.[5][6] The p38 MAPK pathway is involved in cellular responses to stress and inflammatory cytokines.[7][8] By selectively inhibiting the p38α and p38β isoforms, this compound effectively reduces the expression of DUX4 and its downstream target genes in FSHD patient-derived myotubes.[3][5][9] This targeted inhibition aims to prevent the DUX4-mediated cytotoxicity and muscle fiber death characteristic of the disease.[5][9]

Caption: this compound inhibits the p38 MAPK pathway to suppress DUX4 expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on FSHD patient-derived myotubes.

Table 1: Effect of this compound on DUX4 and Target Gene Expression

| Parameter Measured | Cell Type | This compound Concentration | Outcome | Reference |

| DUX4 Expression | FSHD Myotubes | Concentration-dependent | Reduction in DUX4 expression.[5][9] | [5][9] |

| DUX4 Target Gene (MBD3L2) | FSHD1 & FSHD2 Myotubes | Not specified | Reduced expression across all genotypes.[9] | [9] |

| DUX4 Target Genes (RNA-seq) | FSHD Myotubes | 1 µM | ~80-90% of differentially expressed genes were DUX4 targets.[5][9] | [5][9] |

| Early DUX4 Expression | FSHD Myocytes | Not specified | Significant reduction in early differentiation-dependent DUX4 expression.[6] | [6] |

| Late DUX4 Expression | FSHD Myotubes | Not specified | Only partial (~50%) reduction in DUX4 targets in late-stage myotubes.[6] | [6] |

Table 2: Effect of this compound on Cellular Phenotypes

| Parameter Measured | Cell Type | This compound Concentration | Outcome | Reference |

| p38α/β Activity | FSHD Myotubes | Concentration-dependent | Reduction in p38 activity.[5][9] | [5][9] |

| Cell Death (Apoptosis) | FSHD Myotubes | Not specified | Reduction of cleaved caspase-3 signal, indicating reduced apoptosis.[9] | [9] |

| Myotube Differentiation | FSHD Myotubes | 1 µM | No impact on differentiation index or key myogenic programming genes.[5][9][10] | [5][9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the core experimental protocols employed.

Cell Culture and Myotube Differentiation

FSHD patient-derived myoblasts (covering both FSHD1 and FSHD2 genotypes) are the primary model system.[9]

-

Myoblast Proliferation: Myoblasts are cultured in growth medium, typically supplemented with fetal bovine serum (FBS) and growth factors, until they reach a desired confluency.

-

Myotube Differentiation: To induce differentiation, the growth medium is replaced with a low-serum differentiation medium. This change in medium composition triggers the myoblasts to exit the cell cycle, fuse, and form multinucleated myotubes.[3] This process is monitored over several days. Optimized culture conditions are used to facilitate the detection of DUX4 and its downstream targets.[3][5]

Caption: Standard workflow for testing this compound efficacy on FSHD myotubes.

This compound Treatment

-

Preparation: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted to final concentrations in the cell culture medium.

-

Administration: Differentiated myotubes are treated with various concentrations of this compound (e.g., in a dose-response curve) or a vehicle control (e.g., DMSO).[9] A common concentration used in these studies is 1 µM.[10] The treatment duration can vary depending on the endpoint being measured.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of specific genes, such as DUX4 and its direct targets (e.g., MBD3L2), as well as markers for muscle differentiation (e.g., MYOG, MYH2).[8]

-

RNA-Sequencing (RNA-seq): For a global view of gene expression changes, RNA-seq is performed. This analysis reveals the selectivity of this compound, demonstrating that it primarily affects the DUX4 gene program with minimal impact on other cellular pathways, including myogenesis.[3][5][9]

Protein and Cellular Analysis

-

Immunocytochemistry (ICC): ICC is used to visualize proteins within the myotubes. For example, it can be used to quantify the differentiation index by staining for muscle-specific proteins and counting nuclei.[10] It is also used to detect markers of apoptosis, such as cleaved caspase-3.[9]

-

Western Blotting: This method is used to quantify the levels of specific proteins, such as total and phosphorylated forms of p38 pathway components (e.g., HSP27), to confirm target engagement by this compound.[11]

Summary of Key In Vitro Findings

The preclinical in vitro studies collectively establish a strong rationale for the clinical development of this compound for FSHD.

-

Selective DUX4 Inhibition: this compound effectively reduces the expression of DUX4 and its downstream gene network in a concentration-dependent manner in myotubes derived from both FSHD1 and FSHD2 patients.[9]

-

Prevention of Cell Death: By suppressing the DUX4 program, this compound reduces myotube apoptosis, a key pathological feature of FSHD.[5][9]

-

Preservation of Myogenesis: Crucially, this compound does not negatively impact myotube formation or the expression of key genes required for myogenic programming.[3][5] This indicates that the drug's mechanism is specific to the pathological DUX4 pathway and does not interfere with normal muscle development or repair processes.

Caption: this compound intervenes by blocking p38 activation to prevent cell death.

Conclusion

The preclinical in vitro evaluation of this compound in FSHD myotube models has been instrumental in demonstrating its potential as a disease-modifying therapy. The data consistently show that by inhibiting p38α/β MAPK, this compound selectively suppresses the aberrant DUX4 gene program and its cytotoxic consequences without impairing essential myogenesis. These foundational studies provided the scientific basis for advancing this compound into clinical trials for patients with FSHD.[6][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdaconference.org [mdaconference.org]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. fulcrumtx.com [fulcrumtx.com]

- 6. Temporal variation in p38-mediated regulation of DUX4 in facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fulcrumtx.com [fulcrumtx.com]

- 10. fulcrumtx.com [fulcrumtx.com]

- 11. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Losmapimod

Introduction

This compound (formerly GW856553X) is an orally active, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory cytokines and environmental stress, playing a key role in regulating inflammation.[3] Due to its mechanism of action, this compound has been investigated in a wide range of inflammatory and cardiovascular diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), acute coronary syndromes, and more recently, for its potential to suppress the expression of the DUX4 gene in facioscapulhoral muscular dystrophy (FSHD).[2][3][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from data across numerous preclinical and clinical studies.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy volunteers and various patient populations. A two-compartment model with first-order elimination and time-dependent first-order absorption has been found to best describe the concentration-time profiles of this compound following oral administration.[5]

Absorption

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3.5 hours.[6] The absolute oral bioavailability is approximately 62%.[7][8] Studies have indicated that administration with food can increase exposure.[9]

Distribution

This compound distributes into tissues, including muscle. In a study with FSHD patients, dose-dependent concentrations in muscle were observed, with a plasma-to-muscle ratio of approximately 0.67 to 1 at Tmax.[6]

Metabolism

The metabolic pathways of this compound are not extensively detailed in the provided search results.

Elimination

The mean clearance of this compound after oral administration is approximately 31.2 L/h for males and 24.6 L/h for females.[5] While sex, body weight, and age have been identified as factors influencing some pharmacokinetic parameters, the effects are not considered clinically significant to warrant dose adjustments.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers

| Dose and Route | Cmax (μg/L) | AUC₀₋∞ (μg·h/L) | Bioavailability | Reference |

| 3 mg IV | 59.4 | 171.1 | N/A | [7][8] |

| 15 mg Oral | 45.9 | 528.0 | 0.62 | [7][8] |

Table 2: Pharmacokinetics of this compound in FSHD Patients (15 mg Dose)

| Parameter | Value | Reference |

| Mean Cmax | 85.0 ± 16.7 ng/mL | [6] |

| Mean AUC₀₋₁₂ | 410 ± 50.3 ng·h/mL | [6] |

| Muscle Concentration | 97.2 ± 22.4 ng/g | [6] |

Experimental Protocols: Pharmacokinetic Studies

Phase 1 Study in Healthy Volunteers [7][8]

-

Study Design: An open-label, two-period crossover study.

-

Subjects: Healthy adult volunteers.

-

Dosing:

-

Cohort 1: 1 mg this compound administered as a 15-minute intravenous (IV) infusion.

-

Cohort 2: 3 mg this compound as a 15-minute IV infusion, followed by a washout period, and then a single 15 mg oral dose.

-

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated bioanalytical high-performance liquid chromatography (HPLC) method.[9] Pharmacokinetic parameters were calculated using noncompartmental methods.

Phase 1 Study in FSHD Patients [6][10]

-

Study Design: A three-part study including single and multiple dosing.

-

Part A: Single oral doses of 7.5 mg and 15 mg in healthy volunteers.

-

Part B: Randomized, placebo-controlled, twice-daily oral doses of 7.5 mg or 15 mg for 14 days in FSHD patients.

-

Part C: Open-label, twice-daily oral dose of 15 mg for 14 days in FSHD patients.

-

-

Subjects: Healthy volunteers and patients with a confirmed diagnosis of FSHD.

-

Sample Collection: Plasma and muscle biopsy samples were collected. Muscle biopsies were performed at baseline and on day 14.

-

Analytical Method: this compound concentrations in plasma and muscle were measured by validated HPLC methods.[9]

Pharmacodynamics

Mechanism of Action

This compound is a potent and selective inhibitor of p38α and p38β MAPK.[1] It competitively binds to the ATP binding site of the p38 MAPK enzyme.[8] The p38 MAPK pathway is activated by inflammatory cytokines and stress, leading to the phosphorylation of downstream substrates, including heat shock protein 27 (HSP27) and MAPK-activated protein kinase 2 (MK2).[3][11] By inhibiting p38 MAPK, this compound blocks these downstream signaling events, thereby reducing the inflammatory response. In the context of FSHD, p38α and p38β have been identified as modulators of DUX4 expression, and their inhibition by this compound has been shown to suppress DUX4 expression in preclinical models.[2][11][12]

Signaling Pathway

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Pharmacodynamic Effects

The pharmacodynamic effects of this compound have been assessed by measuring the levels of downstream biomarkers.

-

Phosphorylated Heat Shock Protein 27 (pHSP27): Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of HSP27. This has been a key biomarker for assessing target engagement.

-

High-Sensitivity C-Reactive Protein (hsCRP): As a marker of systemic inflammation, hsCRP levels have been shown to decrease following this compound treatment.[7][8]

-

DUX4-driven Gene Expression: In FSHD, this compound has been evaluated for its ability to reduce the expression of genes regulated by the DUX4 transcription factor.[11][12]

Quantitative Pharmacodynamic Data

Table 3: Pharmacodynamic Effects of a Single Dose of this compound in Healthy Volunteers

| Dose and Route | Biomarker | Maximal Reduction | Time to Max. Effect | Reference |

| 3 mg IV | pHSP27 | 44% | 30 minutes | [7][13] |

| 15 mg Oral | pHSP27 | 55% | 4 hours | [7][13] |

| 15 mg Oral | hsCRP | 17% (at 24h) | 24 hours | [7][13] |

Table 4: In Vitro Potency of this compound

| Target | pKi | Reference |

| p38α | 8.1 | [1] |

| p38β | 7.6 | [1] |

Experimental Protocols: Pharmacodynamic Studies

Target Engagement in Blood [6][9]

-

Sample Collection: Whole blood samples were collected in EDTA-containing tubes.

-

Methodology: To measure p38 activity, whole blood was stimulated ex vivo with sorbitol for 30 minutes to induce HSP27 phosphorylation. The levels of total HSP27 and pHSP27 were then quantified. Target engagement was assessed as the ratio of pHSP27 to total HSP27.

DUX4-driven Gene Expression in Muscle [14][15]

-

Sample Collection: Skeletal muscle biopsies were obtained from FSHD patients.

-

Methodology: RNA was isolated from the muscle tissue. The expression levels of DUX4 and DUX4-regulated genes were measured using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

Preclinical Xenograft Model for FSHD [11][12]

-

Model: Immunodeficient mice were engrafted with human FSHD myoblasts.

-

Dosing: this compound was administered orally twice daily.

-

Analysis: After a treatment period, the engrafted muscle tissue was excised, and RNA was isolated to measure the expression of DUX4 and its downstream target genes.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

A direct relationship has been established between the plasma concentrations of this compound and its pharmacodynamic effects. Modeling and simulation have been employed to characterize this relationship, with a direct-link maximal inhibitory effect model successfully relating plasma concentrations to the reduction in pHSP27.[7][13] This indicates that higher plasma concentrations of this compound lead to a greater inhibition of p38 MAPK activity.

Caption: Logical relationship between this compound pharmacokinetics and pharmacodynamics.

Clinical Study Workflow

The clinical development of this compound has involved multiple phases of clinical trials across various indications. A typical workflow for these studies is outlined below.

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for this compound.

Conclusion

This compound exhibits predictable pharmacokinetics with dose-proportional exposure and a well-characterized relationship between plasma concentration and target engagement. Its pharmacodynamic activity as a p38 MAPK inhibitor has been demonstrated through the modulation of key biomarkers such as pHSP27 and hsCRP. While this compound has been shown to be generally well-tolerated in numerous clinical trials across more than 3,500 subjects, it has not yet demonstrated sufficient efficacy to gain regulatory approval for the indications studied, including a recent Phase 3 trial in FSHD that did not meet its primary endpoint.[2][16] Nevertheless, the extensive in vivo data gathered for this compound provides a valuable foundation for understanding the role of p38 MAPK inhibition in various disease states and for the future development of drugs targeting this pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Fulcrum Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. Population pharmacokinetics of this compound in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fulcrumtx.com [fulcrumtx.com]

- 11. fulcrumtx.com [fulcrumtx.com]

- 12. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Losmapimod Target Engagement in Skeletal Muscle: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Losmapimod (formerly GW856553X) is an orally administered, selective small-molecule inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Initially developed by GlaxoSmithKline and investigated for inflammatory conditions, it was later advanced by Fulcrum Therapeutics for the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD).[3][4] The therapeutic rationale for this compound in FSHD is based on its ability to suppress the expression of Double Homeobox 4 (DUX4), the transcription factor whose aberrant expression in skeletal muscle is the root cause of the disease.[1][2][5] By inhibiting p38α/β MAPK, this compound aims to reduce DUX4-driven gene expression and its downstream pathological consequences, thereby slowing disease progression.[1][4] This document provides a detailed technical guide on the evidence for this compound's target engagement in human skeletal muscle tissue, summarizing key data and experimental methodologies from clinical studies.

The p38 MAPK Signaling Pathway in Skeletal Muscle

The p38 MAPK signaling pathway is a crucial regulator of cellular processes in skeletal muscle, including differentiation, inflammation, and the response to cellular stress.[6][7] The pathway is a component of a tiered kinase cascade where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK.[7] In the context of FSHD, the p38α/β isoforms are understood to be positive regulators of DUX4 expression.[3] Therefore, inhibiting p38 MAPK presents a direct therapeutic strategy to target the underlying cause of the disease. This compound acts by selectively inhibiting the kinase activity of p38α and p38β, thereby preventing the phosphorylation of downstream substrates and modulating gene expression.[1][3]

Quantitative Data on Target Engagement

Clinical trials have demonstrated that this compound achieves dose-dependent concentrations in both plasma and skeletal muscle, leading to measurable target engagement.

Table 1: Pharmacokinetics (PK) of this compound in Plasma and Muscle

This table summarizes the pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers (HV) and patients with FSHD.[2][8]

| Parameter | 7.5 mg Dose | 15 mg Dose | Population | Source |

| Mean Cmax (Plasma) | 36.6 ng/mL | 74.6 ng/mL | Healthy Volunteers | [2] |

| Mean Cmax (Plasma) | 40.9 ng/mL | 85.0 ng/mL | FSHD Patients | [2] |

| Mean AUC0-12 (Plasma) | ~205 ngh/mL | 410 ng*h/mL | FSHD Patients | [8] |

| Mean Concentration (Muscle) | 42.1 ng/g | 63.6 - 97.2 ng/g | FSHD Patients | [2][8] |

| Plasma-to-Muscle Ratio | ~1:1 | ~0.67 to ~1 | FSHD Patients | [2][8] |

*Note: AUC for the 7.5 mg dose is estimated based on dose proportionality reported in the study.[8]

Table 2: Pharmacodynamic (PD) / Target Engagement (TE) Markers

Target engagement was primarily assessed by measuring the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27, a downstream substrate of p38 MAPK. Inhibition of p38 leads to a reduction in this ratio.

| Parameter | Placebo | 7.5 mg BID | 15 mg BID | Study | Source |

| Target Engagement in Blood | - | Dose-dependent | Robust & Sustained | Phase 1 | [2] |

| Target Engagement in Muscle | - | Observed | Observed | Phase 1 | [8] |

| Reduction in pHSP27/tHSP27 (Blood) | - | - | ~35% | ReDUX4 | [9] |

Table 3: Effect on DUX4-Regulated Gene Expression

The primary therapeutic goal of this compound is to reduce the expression of DUX4 and its target genes. Muscle biopsies were analyzed to quantify this effect.

| Study | Primary Endpoint | Result | Key Observation | Source |

| ReDUX4 (Phase 2b) | Change from baseline in DUX4-driven gene expression | Not Met | Substantial variability in DUX4 expression at baseline and post-treatment in both placebo and this compound arms. | [4][10] |

| REACH (Phase 3) | Change from baseline in Reachable Workspace (RWS) | Not Met | The drug failed to show a significant clinical benefit over placebo. | [11][12][13] |

Despite evidence of target engagement at the level of p38 MAPK inhibition, the ReDUX4 trial did not meet its primary endpoint of reducing DUX4-driven gene expression.[4][10] This was attributed to the high variability and stochastic nature of DUX4 expression in muscle tissue.[10][12]

Experimental Protocols & Methodologies

The assessment of this compound's target engagement relies on a series of well-defined experimental procedures.

Muscle Biopsy Collection

-

Procedure: Muscle biopsies are collected from patients at baseline and after a defined treatment period (e.g., 14 days or 48 weeks).[8][14]

-

Guidance: To target relevant tissue, Magnetic Resonance Imaging (MRI) is often used. Biopsies may be taken from muscle tissue that appears normal or from tissue showing signs of pathology, such as being positive on a short-tau inversion recovery (STIR) sequence, which indicates inflammation or edema.[2][8]

-

Handling: Immediately upon collection, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C to preserve the integrity of proteins and RNA.

Quantification of this compound (Pharmacokinetics)

-

Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Protocol:

-

A known weight of frozen muscle tissue is homogenized in a lysis buffer.

-

Proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

This compound is extracted from the supernatant.

-

The extracted sample is injected into an LC-MS/MS system.

-

This compound is separated from other molecules by liquid chromatography and then ionized and fragmented.

-

The specific mass-to-charge ratio of the resulting fragments is used for highly sensitive and specific quantification against a standard curve.

-

Assessment of p38 MAPK Inhibition (Target Engagement)

-

Method: Western Blot or Immunoassay (e.g., ELISA).

-

Biomarker: The ratio of phosphorylated HSP27 (at Serine 82) to total HSP27 (pHSP27/tHSP27).

-

Protocol (Western Blot):

-

Muscle homogenates are prepared in a lysis buffer containing phosphatase and protease inhibitors.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of total protein per sample are separated by size via SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for pHSP27 and total HSP27.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured.

-

Band intensities are quantified using densitometry software to determine the pHSP27/tHSP27 ratio.

-

Measurement of DUX4-Regulated Gene Expression

-

Method: Quantitative Reverse Transcription PCR (qRT-PCR).

-

Protocol:

-

Total RNA is extracted from frozen muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).

-

RNA quality and quantity are assessed (e.g., via NanoDrop or Bioanalyzer).

-

A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA serves as the template for the PCR reaction.

-

PCR is performed in the presence of a fluorescent dye (e.g., SYBR Green) and primers specific for a pre-defined set of DUX4 target genes.

-

The amplification of target genes is monitored in real-time.

-

The expression level of each target gene is normalized to one or more stable housekeeping genes to control for variations in sample input.

-

The change in gene expression between baseline and post-treatment biopsies is calculated.

-

Conclusion and Forward-Looking perspective

The clinical development program for this compound in FSHD has provided a comprehensive dataset demonstrating successful target engagement in skeletal muscle. Pharmacokinetic studies confirmed that this compound penetrates muscle tissue to achieve concentrations predicted to be efficacious based on preclinical models.[2] Furthermore, pharmacodynamic assessments showed a clear and robust inhibition of the p38 MAPK pathway, as evidenced by the reduction in the phosphorylation of its downstream substrate, HSP27.[2][9]

However, this clear evidence of target engagement did not translate into a statistically significant reduction in DUX4-driven gene expression in the Phase 2b ReDUX4 trial or a functional benefit in the Phase 3 REACH trial.[10][11] The significant variability in DUX4 expression within and between patients presented a major challenge in demonstrating a treatment effect on this primary biomarker.[10][12] This disconnect highlights the complexities of FSHD pathology and the challenges in translating target engagement into clinical efficacy for this disease. The experience with this compound underscores the critical importance of understanding biomarker variability and selecting clinical endpoints that are sensitive to change in a slowly progressive and heterogeneous disease like FSHD.

References

- 1. fulcrumtx.com [fulcrumtx.com]

- 2. neurology.org [neurology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. researchgate.net [researchgate.net]

- 6. The p38 MAPK signaling pathway: a major regulator of skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fulcrumtx.com [fulcrumtx.com]

- 10. neurologylive.com [neurologylive.com]

- 11. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]

- 12. fshdsociety.org [fshdsociety.org]

- 13. musculardystrophyuk.org [musculardystrophyuk.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Cellular Pathways Modulated by Losmapimod Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losmapimod is a selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and p38 beta (p38β).[1][2][3] Initially developed for inflammatory diseases and cardiovascular conditions, its therapeutic potential has been most extensively investigated in Facioscapulohumeral Muscular Dystrophy (FSHD).[1][2] This document provides a comprehensive technical overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action and the downstream cellular consequences. It consolidates key preclinical and clinical data, details experimental methodologies, and visualizes the complex biological interactions through signaling pathway diagrams.

Introduction to this compound and the p38 MAPK Pathway

This compound's primary mechanism of action is the inhibition of the p38 MAPK pathway.[1] This pathway is a critical signaling cascade that responds to a variety of extracellular stress stimuli, including inflammatory cytokines and environmental stressors.[1][4] The p38 MAPK family, particularly the α and β isoforms targeted by this compound, plays a central role in regulating a wide array of cellular processes such as inflammation, cell differentiation, apoptosis, and cell cycle control.[1][3][5] Dysregulation of the p38 MAPK pathway is implicated in the pathophysiology of numerous diseases, making it a key therapeutic target.[1]

Core Mechanism of Action: p38α/β Inhibition

This compound competitively binds to the ATP-binding pocket of p38α and p38β kinases, preventing their activation by upstream kinases like MKK3 and MKK6.[6] This inhibition blocks the phosphorylation of downstream substrates, thereby attenuating the cellular response to stress and inflammatory signals.[4] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of p38 MAPK in various cell models.

Key Signaling Pathways Modulated by this compound

The inhibition of p38α/β by this compound instigates changes across multiple interconnected cellular pathways:

-

Inflammatory Cytokine Production: A primary consequence of p38 MAPK inhibition is the reduced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] This anti-inflammatory effect was a foundational rationale for its development in chronic inflammatory diseases.[1]

-

DUX4 Expression in FSHD: In the context of Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor is the primary pathogenic driver.[7][8] The p38 MAPK pathway is a known modulator of DUX4 expression.[2][8] this compound was developed for FSHD with the therapeutic hypothesis that its inhibition of p38 MAPK would lead to a reduction in DUX4 expression and its downstream pathogenic cascade.[9][10] Preclinical studies in FSHD myotubes showed that this compound treatment resulted in a dose-dependent reduction of DUX4 protein and its transcriptional program.[11][12]

-

Apoptosis: The role of p38 MAPK in apoptosis is context-dependent.[5] In some cellular environments, activated p38 promotes apoptosis by phosphorylating and destabilizing anti-apoptotic proteins of the BCL2 family.[5] Preclinical work in FSHD muscle cells indicated that this compound decreased markers of apoptosis.[13]

-